(4-Piperidin-1-yl-phenyl)-carbamic acid propyl ester
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Overview
Description
PROPYL N-[4-(PIPERIDIN-1-YL)PHENYL]CARBAMATE is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Preparation Methods
The synthesis of PROPYL N-[4-(PIPERIDIN-1-YL)PHENYL]CARBAMATE typically involves the reaction of piperidine with phenyl isocyanate under controlled conditions. Industrial production methods may include the use of catalysts to enhance the reaction rate and yield. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
PROPYL N-[4-(PIPERIDIN-1-YL)PHENYL]CARBAMATE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Scientific Research Applications
PROPYL N-[4-(PIPERIDIN-1-YL)PHENYL]CARBAMATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of PROPYL N-[4-(PIPERIDIN-1-YL)PHENYL]CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring plays a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
PROPYL N-[4-(PIPERIDIN-1-YL)PHENYL]CARBAMATE can be compared with other piperidine derivatives, such as:
N-Phenyl-N-(4-piperidinyl)propionamide: This compound shares a similar structure but has different functional groups, leading to distinct chemical and biological properties.
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties. The uniqueness of PROPYL N-[4-(PIPERIDIN-1-YL)PHENYL]CARBAMATE lies in its specific functional groups and their influence on its reactivity and biological activity.
Properties
Molecular Formula |
C15H22N2O2 |
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Molecular Weight |
262.35 g/mol |
IUPAC Name |
propyl N-(4-piperidin-1-ylphenyl)carbamate |
InChI |
InChI=1S/C15H22N2O2/c1-2-12-19-15(18)16-13-6-8-14(9-7-13)17-10-4-3-5-11-17/h6-9H,2-5,10-12H2,1H3,(H,16,18) |
InChI Key |
JJXHRSZWSVVYDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)NC1=CC=C(C=C1)N2CCCCC2 |
Origin of Product |
United States |
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